molecular formula C7H2BrClF4O B3085373 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene CAS No. 115488-29-4

5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene

Cat. No.: B3085373
CAS No.: 115488-29-4
M. Wt: 293.44 g/mol
InChI Key: BJMYFFDBPCPJSY-UHFFFAOYSA-N
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Description

5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable intermediates that facilitate further reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene include other halogenated aromatic compounds such as:

Uniqueness

What sets this compound apart is the combination of bromine, chlorine, and difluoromethoxy groups on the benzene ring. This unique arrangement of substituents imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science .

Properties

IUPAC Name

5-bromo-2-[chloro(difluoro)methoxy]-1,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4O/c8-3-1-4(10)6(5(11)2-3)14-7(9,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMYFFDBPCPJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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